molecular formula C5H12N2 B121016 Homopiperazine CAS No. 505-66-8

Homopiperazine

Cat. No.: B121016
CAS No.: 505-66-8
M. Wt: 100.16 g/mol
InChI Key: FQUYSHZXSKYCSY-UHFFFAOYSA-N
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Description

Homopiperazine, also known as this compound, is a useful research compound. Its molecular formula is C5H12N2 and its molecular weight is 100.16 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Azepines - Supplementary Records. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

1. Drug Design and Bioactive Compounds

Homopiperazine is a notable heterocycle in drug design. It's used as a scaffold and terminal element, and for enhancing aqueous solubility of molecules. This compound has been a part of the optimization process in drug candidates to refine potency, selectivity, and developability. It's involved in the design and evaluation of bioisosteres that can offer advantages in drug design, although its use in agrochemicals is relatively low (Meanwell & Loiseleur, 2022).

2. Inhibitory Action in Corrosion

This compound has been studied for its effect on the corrosion of pure iron in both deaerated and aerated solutions. Its adsorption on the iron surface follows a specific isotherm, indicating its potential use in corrosion inhibition (Granese, 1988).

3. Mosquito Control Systems

In research for mosquito control, this compound showed significant potential. It was tested for its ability to inhibit mosquito host-seeking behavior, showing up to 95% reduction in trap catches. This suggests its viability in mosquito repellent formulations (Obermayr et al., 2012).

4. Antitubercular Activity

This compound has been identified as a prospective scaffold with antitubercular activity. It showed potent antimicrobial activity against Mycobacterium tuberculosis in vitro and in experimental animals in vivo (Bogatcheva et al., 2006).

5. Synthesis and Characterization in Chemistry

Studies on this compound have included its synthesis and characterization, looking at its interaction with various compounds and its structural properties. This research aids in understanding its potential applications in various fields, including medicinal chemistry (Pringle, 2008; Feng, 2013).

6. Reactivity with Endogenous Compounds

Research has also explored how this compound reacts with endogenous compounds like formaldehyde, forming novel products detected in rat urine and blood. This highlights its potential reactive nature in biological systems (Martin et al., 2012).

Mechanism of Action

Target of Action

Homopiperazine, a fundamental heterocyclic compound , has been identified to primarily target the proteasome, a proteolytic machinery that executes the degradation of polyubiquitinated proteins to maintain cellular homeostasis . Specifically, this compound derivatives (HPDs) have been found to inhibit all three catalytic subunits (ß 1, ß 2, and ß 5) of the proteasome .

Mode of Action

The mode of action of this compound involves direct binding to the proteasome’s catalytic subunits . This is distinct from other proteasome inhibitors like bortezomib, which mainly act on the ß5 subunit . The binding of this compound to these subunits inhibits the proteasome’s function, leading to an accumulation of polyubiquitinated proteins .

Biochemical Pathways

The inhibition of the proteasome by this compound impacts the ubiquitin-proteasome pathway . This pathway is crucial for maintaining cellular homeostasis by controlling the degradation of proteins. When the proteasome is inhibited, proteins accumulate in the cell, leading to proteotoxic stress . This stress can induce apoptosis, particularly in cancer cells, which are more sensitive to proteotoxic stress .

Result of Action

The result of this compound’s action is the induction of cytotoxic effects on various cell lines, particularly those from hematological malignancies including myeloma . Furthermore, certain this compound derivatives have been shown to inhibit the growth of bortezomib-resistant myeloma cells carrying a ß5-subunit mutation . This suggests that this compound could be a potential therapeutic agent for treating proteasome inhibitor-resistant cancers.

Safety and Hazards

Homopiperazine is toxic in contact with skin and causes severe skin burns and eye damage. It is advised to avoid breathing dust and ensure adequate ventilation. In case of skin contact, it is recommended to take off immediately all contaminated clothing and rinse skin with water .

Future Directions

Homopiperazine has found various applications, including as a component of liquids for CO2 capture and as a component of various organic and organic/inorganic supramolecular ionic salts and transition metal complexes . It has potential opportunities for use in contemporary research programs .

Biochemical Analysis

Biochemical Properties

Homopiperazine plays a crucial role in biochemical reactions, particularly in the context of drug design and development. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound derivatives have been shown to inhibit proteasome activity, which is essential for protein degradation and turnover in cells . This inhibition can lead to the accumulation of damaged or misfolded proteins, ultimately inducing apoptosis in cancer cells . Additionally, this compound interacts with other biomolecules such as receptors and transporters, modulating their activity and contributing to its therapeutic effects .

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes. In cancer cells, this compound derivatives have been found to induce cell cycle arrest and apoptosis, thereby inhibiting cell proliferation . These compounds can also influence cell signaling pathways, such as the PI3K/Akt and MAPK pathways, which are critical for cell survival and growth . Furthermore, this compound affects gene expression by modulating the activity of transcription factors and other regulatory proteins, leading to changes in cellular metabolism and function .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with various biomolecules, leading to changes in their activity and function. This compound derivatives can bind to the active sites of enzymes, inhibiting their catalytic activity and disrupting essential biochemical pathways . For example, the inhibition of proteasome activity by this compound derivatives results in the accumulation of ubiquitinated proteins, triggering apoptosis in cancer cells . Additionally, this compound can modulate the activity of receptors and transporters, influencing cell signaling and gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability, degradation, and long-term exposure. This compound is generally stable under standard laboratory conditions, but its activity may decrease over time due to degradation or interactions with other compounds . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis in cancer cells . The exact temporal dynamics of these effects can vary depending on the specific experimental conditions and the nature of the this compound derivative used .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound derivatives can effectively inhibit tumor growth and induce apoptosis in cancer cells without causing significant toxicity . At higher doses, these compounds may exhibit toxic or adverse effects, such as hepatotoxicity or nephrotoxicity . Threshold effects have been observed, where a minimum effective dose is required to achieve therapeutic benefits, and exceeding this dose can lead to increased toxicity . Therefore, careful dosage optimization is essential to maximize the therapeutic potential of this compound while minimizing adverse effects .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism and activity. For instance, this compound derivatives can be metabolized by cytochrome P450 enzymes, leading to the formation of active or inactive metabolites . These metabolic transformations can influence the pharmacokinetics and pharmacodynamics of this compound, affecting its efficacy and safety . Additionally, this compound can modulate metabolic flux and metabolite levels, contributing to its therapeutic effects .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It can interact with transporters and binding proteins that facilitate its uptake and distribution . For example, this compound derivatives can be transported across cell membranes by specific transporters, influencing their intracellular localization and accumulation . These interactions can affect the bioavailability and therapeutic efficacy of this compound, as well as its potential toxicity .

Subcellular Localization

The subcellular localization of this compound can influence its activity and function. This compound derivatives can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications . For instance, this compound can accumulate in the nucleus, where it can modulate gene expression and influence cellular processes such as DNA replication and repair . Additionally, this compound can localize to the cytoplasm, where it can interact with enzymes and other biomolecules involved in metabolic pathways .

Properties

IUPAC Name

1,4-diazepane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2/c1-2-6-4-5-7-3-1/h6-7H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQUYSHZXSKYCSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCNC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1060130
Record name 1H-1,4-Diazepine, hexahydro-
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Molecular Weight

100.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

505-66-8
Record name Homopiperazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=505-66-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hexahydro-1,4-diazepine
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H-1,4-Diazepine, hexahydro-
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Record name 1H-1,4-Diazepine, hexahydro-
Source EPA DSSTox
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Record name Perhydro-1,4-diazepine
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Record name HEXAHYDRO-1,4-DIAZEPINE
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Synthesis routes and methods

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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

ANone: Homopiperazine, also known as 1,4-Diazepane, has a molecular formula of C5H12N2 and a molecular weight of 100.16 g/mol.

A: Various techniques are used to characterize this compound and its derivatives. These include: * Nuclear Magnetic Resonance (NMR) Spectroscopy (1H and 13C): This technique helps determine the structure and conformation of the molecules. [, , ] * Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in the molecule. [, ] * Mass Spectrometry (MS): MS is used to determine the molecular weight and fragmentation patterns of the compounds. [, , ] * Elemental Analysis: This technique confirms the elemental composition of the synthesized compounds. [] * X-ray Diffraction: For crystalline derivatives, X-ray diffraction can reveal the three-dimensional structure and arrangement of molecules within the crystal lattice. []

A: this compound exhibits corrosion inhibition properties on iron surfaces in acidic environments. Studies show a significant decrease in iron corrosion rates in the presence of this compound. [, ] The molecule is believed to adsorb onto the iron surface, forming a protective layer. At low concentrations, this compound adsorbs vertically through one imine group, while at higher concentrations, both imine groups are involved in adsorption, resulting in a flatter orientation and enhanced protection. [, ]

A: Yes, certain this compound-based metal complexes, particularly those containing zirconium (Zr) and hafnium (Hf), have shown activity as catalysts in the ring-opening polymerization (ROP) of lactide. [] These complexes produce polylactide with desirable properties like narrow polydispersity indices, indicating controlled polymerization. []

A: Yes, computational methods like Density Functional Theory (DFT) calculations have been employed to: * Study equilibrium geometries: DFT calculations have been used to investigate the equilibrium geometry of this compound and its diphenyltin(IV) complex. [] * Investigate structure-activity relationships: In silico docking studies have been performed on this compound-pyrimidine-pyrazole hybrids to understand their potential as antitubercular agents and predict their interactions with Mycobacterium tuberculosis proteins. []

ANone: Modifications to the this compound scaffold can significantly influence biological activity:

  • Anticancer Activity: this compound-based titanium(IV) catecholato complexes show varying cytotoxicity depending on the steric and electronic environment of the catecholate moiety. [] Generally, this compound complexes exhibit higher cytotoxicity compared to their piperazine analogs, potentially due to their enhanced stability against hydrolysis in biological environments. []
  • NMDA Receptor Modulation: N,N'-substituted piperazine and this compound derivatives exhibit polyamine-like actions, impacting N-methyl-D-aspartate (NMDA) receptor activity by enhancing [3H]MK-801 binding. [] The length and type of substituents on the nitrogen atoms influence their potency and efficacy. []
  • Antitubercular Activity: In silico studies and in vitro assays of this compound-pyrimidine-pyrazole hybrids revealed that the substituents on the aryl ring significantly impact their antitubercular activity. []

A: The dihydrate form of (S)-(-)-1-(4-fluoroisoquinoline-5-yl)sulfonyl-2-methyl-1,4-homopiperazine hydrochloride demonstrates lower hygroscopicity and improved chemical stability compared to its anhydrous counterpart. [] This difference highlights the impact of crystal form on drug substance properties and emphasizes the importance of choosing the optimal form for formulation development.

ANone: this compound-containing compounds can undergo various metabolic transformations:

  • Reaction with Endogenous Formaldehyde: Studies show that this compound can react with endogenous formaldehyde in vivo, leading to the formation of a bridged this compound metabolite. [, ] This reaction involves the formation of a reactive Schiff base intermediate and highlights a potential metabolic pathway for compounds containing the this compound moiety. [, ]
  • Oxidative Metabolism: Research indicates that compounds like BI 605906 and GK02942, which contain alkylsulfonyl piperazine groups, can be metabolized via oxidative pathways in human liver microsomes. []

ANone: this compound derivatives have shown promising results in various therapeutic areas:

  • Anticancer Activity: this compound-based titanium(IV) catecholato complexes exhibit cytotoxicity against various cancer cell lines, including HT-29 and OVCAR. []
  • Antitumor Activity: Diphenyltin(IV) complexes with this compound demonstrate antitumor activity against breast cancer cell lines. []
  • Proteasome Inhibition: Certain this compound derivatives function as proteasome inhibitors, exhibiting cytotoxic effects against hematological malignancy cells, including myeloma. [] For instance, K-7174, a this compound derivative, demonstrates anti-myeloma activity both in vitro and in vivo by downregulating the expression of class I histone deacetylases. [] It exhibits promising results in treating bortezomib-resistant myeloma cells, suggesting a potential alternative for overcoming drug resistance. [, ]
  • Antitubercular Activity: In vitro studies have shown the antitubercular potential of this compound-pyrimidine-pyrazole hybrids against Mycobacterium tuberculosis H37Rv strains. []

ANone: Several in vivo models have been employed to investigate the therapeutic potential of this compound derivatives:

* **Tumor Models:**  Fasudil, a Rho kinase inhibitor containing a this compound moiety, has shown efficacy in inhibiting tumor progression in various animal models, including:    * MM1 peritoneal dissemination model: Reduced tumor burden and ascites production. []    * HT1080 experimental lung metastasis model: Decreased lung nodules. []    * Orthotopic breast cancer model: Increased tumor-free survival in mice treated with fasudil compared to controls. []* **Rat Model for Studying Smooth Muscle Tone:** The internal anal sphincter (IAS) of rats has been used to investigate the selectivity and potency of various Rho kinase inhibitors, including those containing this compound, like fasudil and H-1152. [] These studies highlight the role of Rho kinases in regulating smooth muscle tone and the potential of this compound-based inhibitors in treating related conditions. []

A: High-performance liquid chromatography (HPLC) methods have been developed for the simultaneous determination of this compound intermediates. [] These methods utilize UV detection and offer good linearity, precision, and accuracy for monitoring the synthesis of this compound derivatives. []

ANone: Research on this compound and its derivatives spans various scientific disciplines, including:

  • Medicinal Chemistry: The development of novel this compound derivatives as potential therapeutic agents for cancer, infectious diseases, and neurological disorders. [, , , , , , ]
  • Materials Science: Exploring the corrosion inhibition properties of this compound on metal surfaces. [, ]
  • Polymer Chemistry: Utilizing this compound-based metal complexes as catalysts for the ring-opening polymerization of cyclic esters for the synthesis of biodegradable polymers. []
  • Computational Chemistry: Employing in silico techniques like DFT calculations and molecular docking to study the structure, properties, and potential biological targets of this compound derivatives. [, ]

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